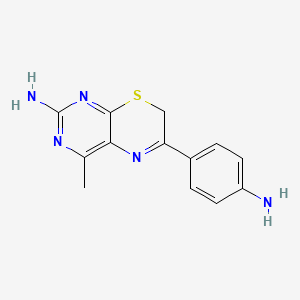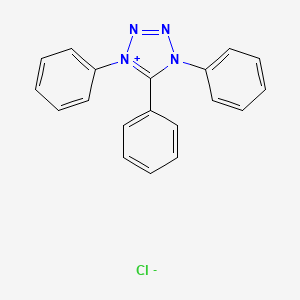
1,4,5-Triphenyl-1H-tetrazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triphenyl-1H-tetrazolium chloride is a chemical compound commonly used as a redox indicator in biochemical experiments. It is a white crystalline powder that is soluble in water, ethanol, and acetone but insoluble in ether . This compound is particularly known for its role in indicating cellular respiration by being reduced to a red formazan product in living tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,4,5-Triphenyl-1H-tetrazolium chloride involves several steps:
Synthesis of Benzaldehyde: Benzaldehyde is synthesized through the oxidation of toluene.
Synthesis of Diazonium Salt: The benzaldehyde is then converted into a diazonium salt.
Synthesis of this compound: The diazonium salt undergoes a reaction with hydrazoic acid, sodium salt, and ammonium chloride to form the tetrazolium compound.
Industrial Production Methods
The industrial production of this compound is designed to be simple, safe, and environmentally friendly. The process involves using recyclable catalysts and minimizing wastewater discharge. The yield of the product can reach up to 88%, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Triphenyl-1H-tetrazolium chloride primarily undergoes redox reactions. It is reduced to 1,3,5-triphenylformazan in the presence of dehydrogenases, which are enzymes involved in the oxidation of organic compounds .
Common Reagents and Conditions
Reagents: Dehydrogenases, dimethyl sulfoxide (DMSO), sulfuric acid.
Conditions: The reduction reaction typically occurs at room temperature and in the presence of light.
Major Products
The major product formed from the reduction of this compound is 1,3,5-triphenylformazan, which is a red-colored compound .
Aplicaciones Científicas De Investigación
1,4,5-Triphenyl-1H-tetrazolium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,5-Triphenyl-1H-tetrazolium chloride involves its reduction by NADPH-dependent oxidoreductases and dehydrogenases. These enzymes convert the colorless tetrazolium compound into a red formazan product, which accumulates in living cells . This reaction is used to assess cellular respiration and viability .
Comparación Con Compuestos Similares
1,4,5-Triphenyl-1H-tetrazolium chloride is unique in its ability to act as a redox indicator and differentiate between metabolically active and inactive tissues. Similar compounds include:
Tetrazolium Blue Chloride: Used for histological staining and detection of reducing sugars.
2,3,5-Triphenyl-2H-tetrazolium chloride: Another redox indicator used in biochemical assays.
These compounds share similar redox properties but differ in their specific applications and the conditions under which they are used.
Propiedades
Número CAS |
22700-41-0 |
|---|---|
Fórmula molecular |
C19H15ClN4 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
1,4,5-triphenyltetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-22(17-12-6-2-7-13-17)20-21-23(19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
Clave InChI |
KZWBADFEENHWQW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=[N+](N=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


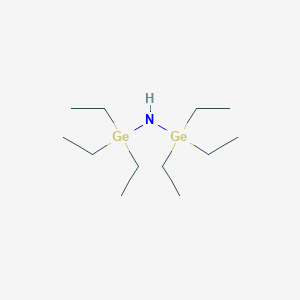
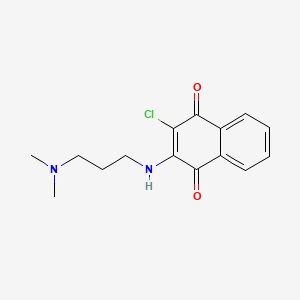

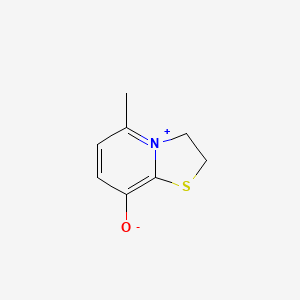
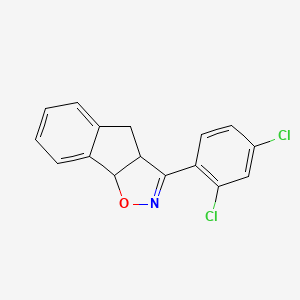
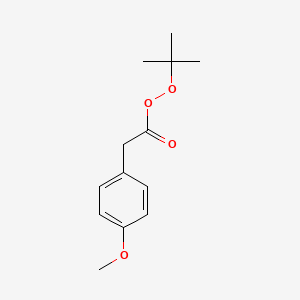
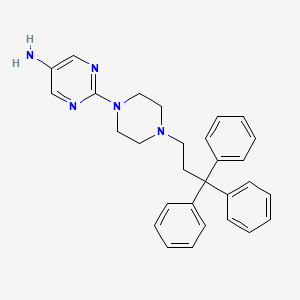

![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
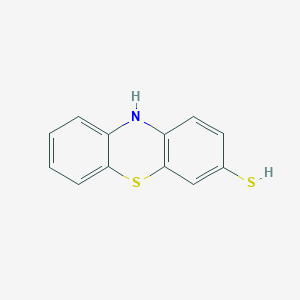
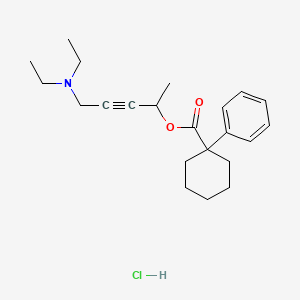
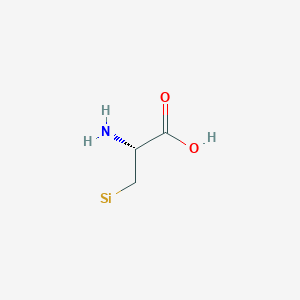
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
